

# 6-Bromo-4-iodoquinoline: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: **6-Bromo-4-iodoquinoline**

Cat. No.: **B1287929**

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This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **6-Bromo-4-iodoquinoline**. It is intended for researchers, scientists, and drug development professionals who are interested in the applications of this compound as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.

## Chemical Properties and Structure

**6-Bromo-4-iodoquinoline** is a halogenated quinoline derivative with the molecular formula C<sub>9</sub>H<sub>5</sub>BrIN. Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position and an iodine atom at the 4-position. This substitution pattern makes it a valuable intermediate for further chemical modifications through cross-coupling reactions.

Table 1: Physicochemical Properties of **6-Bromo-4-iodoquinoline**

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrIN	
Molecular Weight	333.95 g/mol	
IUPAC Name	6-bromo-4-iodoquinoline	
SMILES String	C1=CC2=C(C=C1Br)C(=C(C=N2)I)	
Melting Point	173-178 °C	
Boiling Point	375.5 °C at 760 mmHg	
Density	2.154 g/cm <sup>3</sup>	
Appearance	Yellowish powder	<a href="#">[1]</a>

## Spectroscopic Data

The structural confirmation of **6-Bromo-4-iodoquinoline** is achieved through various spectroscopic techniques.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **6-Bromo-4-iodoquinoline** in DMSO-d<sub>6</sub> shows distinct signals corresponding to the aromatic protons on the quinoline ring.[\[2\]](#)

Table 2: <sup>1</sup>H NMR Spectral Data of **6-Bromo-4-iodoquinoline** (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.54	d	4.5	H-2
8.24	d	4.5	H-3
8.16	s	H-5	
7.98	s	H-7, H-8	

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental <sup>13</sup>C NMR data for **6-Bromo-4-iodoquinoline** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the analysis of similar substituted quinolines. The carbon atoms directly attached to the electronegative nitrogen, bromine, and iodine atoms, as well as the quaternary carbons, are expected to show characteristic downfield shifts.

## Infrared (IR) Spectroscopy

The IR spectrum of **6-Bromo-4-iodoquinoline** is expected to exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H stretching and bending vibrations of the aromatic system. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

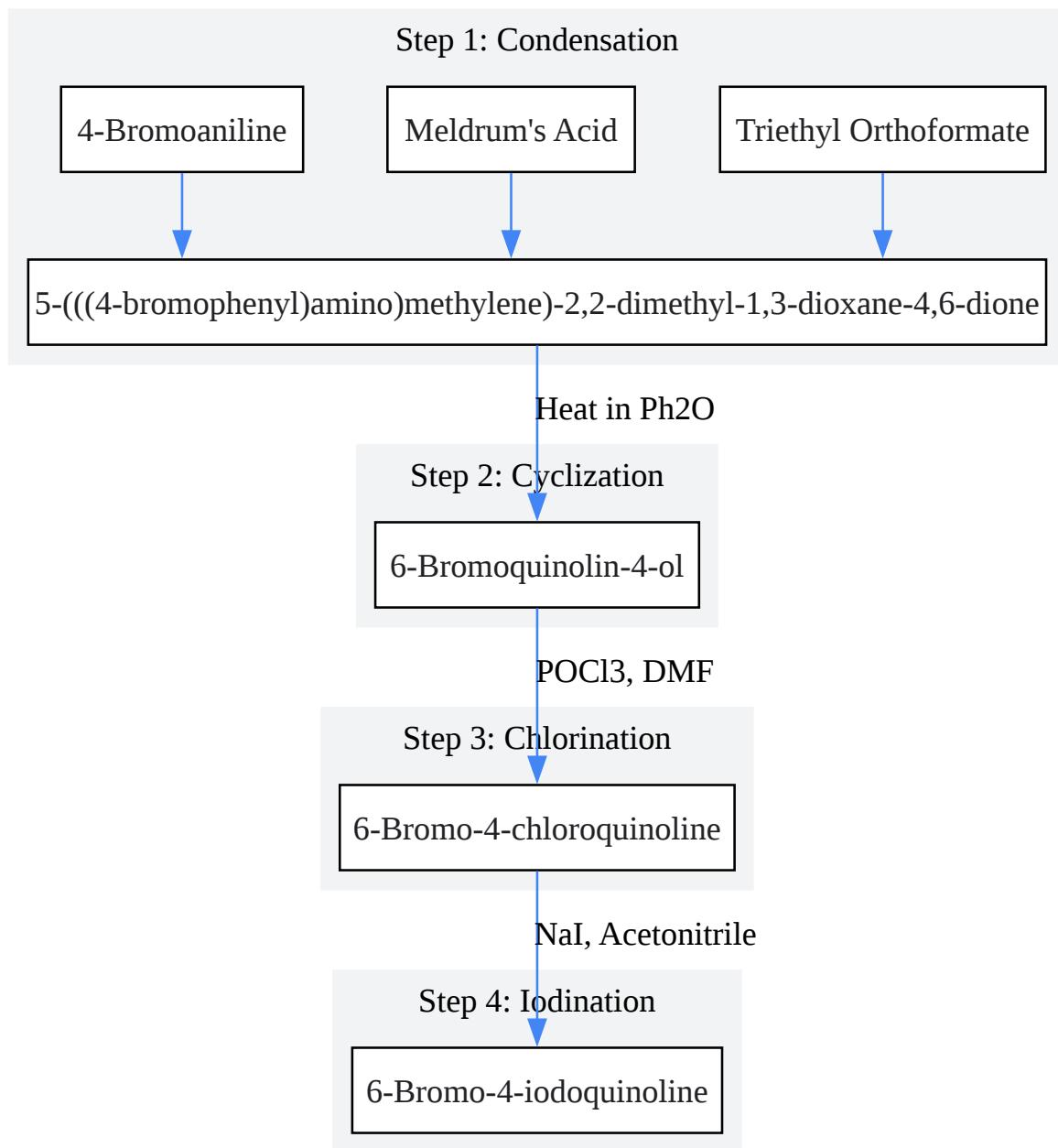
## Mass Spectrometry (MS)

The mass spectrum of **6-Bromo-4-iodoquinoline** would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (M<sup>+</sup> and M+2 peaks in approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of iodine and bromine atoms or the quinoline ring system.

## Experimental Protocols

### Synthesis of **6-Bromo-4-iodoquinoline**

**6-Bromo-4-iodoquinoline** can be synthesized from 4-bromoaniline in a multi-step process.[\[1\]](#) A general experimental workflow is outlined below.



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Caption: Synthesis workflow for **6-Bromo-4-iodoquinoline**.

Detailed Protocol for Iodination (Step 4): To a solution of 6-bromo-4-chloroquinoline in acetonitrile, sodium iodide is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified to yield **6-bromo-4-iodoquinoline**.<sup>[1]</sup>

## Spectroscopic Analysis

NMR Spectroscopy: A sample of **6-Bromo-4-iodoquinoline** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. Spectra are acquired on a 400 MHz or higher spectrometer.

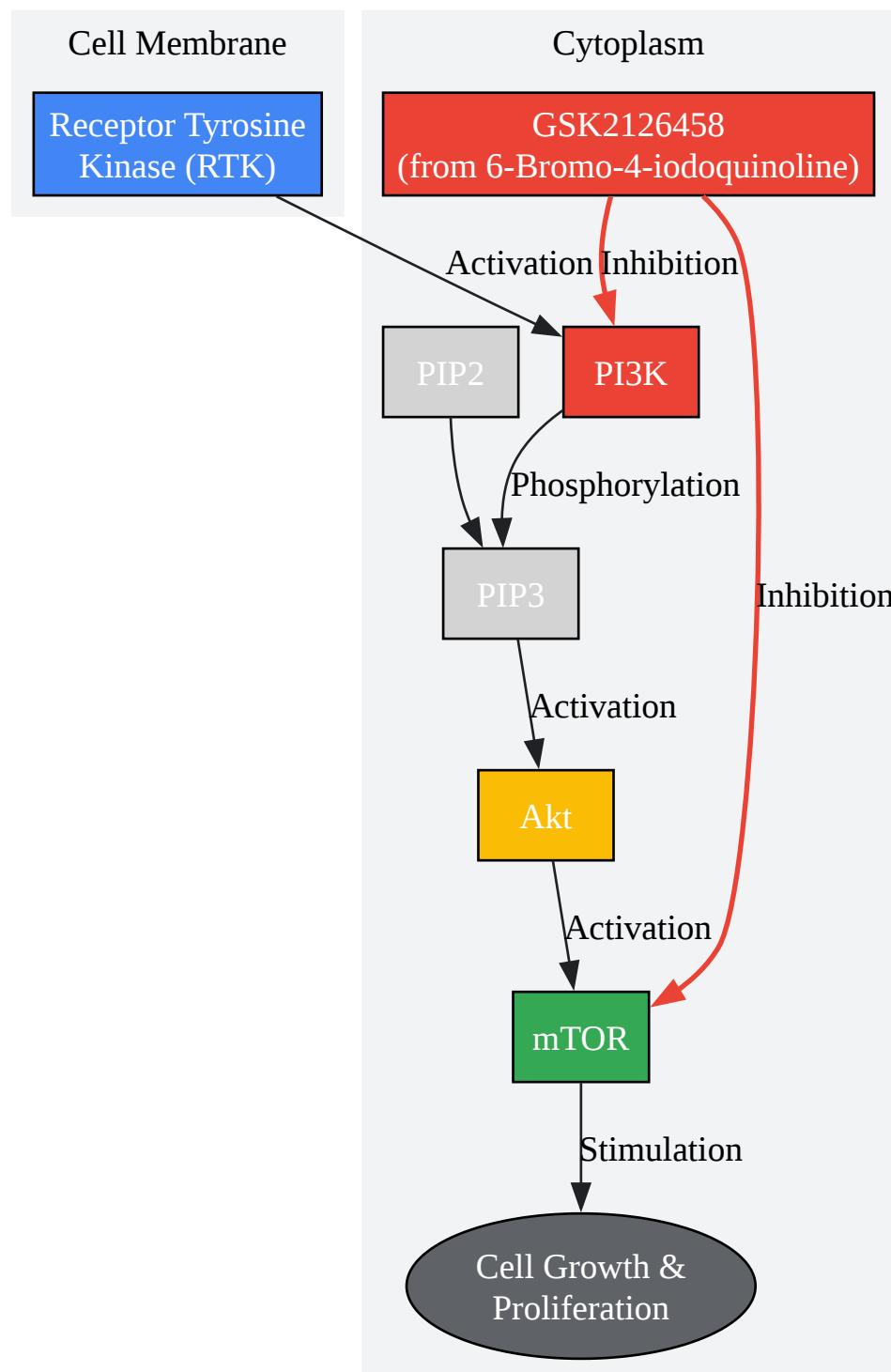
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (KBr pellet) or as a thin film.

Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer using electron ionization (EI) or other suitable ionization techniques.

## Role in Drug Development: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

**6-Bromo-4-iodoquinoline** is a key intermediate in the synthesis of GSK2126458 (Ompalisib), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).<sup>[1][3][4]</sup> The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for cancer therapy.

GSK2126458, synthesized using **6-Bromo-4-iodoquinoline** as a starting material, effectively blocks the signaling cascade, leading to the inhibition of tumor growth.<sup>[3][4]</sup>



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK2126458.

This guide provides a foundational understanding of **6-Bromo-4-iodoquinoline** for its application in research and drug development. Further investigation into its reactivity and the biological activities of its derivatives is warranted.

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